molecular formula C15H15N5O5S B1265055 2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide

2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide

Cat. No. B1265055
M. Wt: 377.4 g/mol
InChI Key: BOZWTOZOKMVQBH-UHFFFAOYSA-N
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Description

2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide is a C-nitro compound.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

2,5-Disubstituted 1,3,4-oxadiazole compounds, which include structures similar to the queried chemical, have been synthesized and studied for their antimicrobial and hemolytic activities. These compounds show potential as antimicrobial agents against various microbial species, with some exhibiting significant potency and relatively low toxicity. This positions them as candidates for further biological screening in pharmaceutical applications (Gul et al., 2017).

Spectral and X-ray Diffraction Studies

Compounds structurally related to the chemical have undergone detailed spectral and X-ray diffraction studies to ascertain their molecular structure. These studies contribute to the understanding of the molecular and crystal structure of such compounds, which is essential in the development of new pharmaceuticals (Aparna et al., 2011).

Antiprotozoal Properties

Derivatives of thiazoles, including compounds similar to the specified chemical, have shown moderate activity against protozoal infections like Trypanosoma cruzi and Trypanosoma rhodesiense in mice. This suggests potential therapeutic applications in treating protozoal infections (Verge & Roffey, 1975).

Cerebral Protective Agents

Research into various 2-aminothiazoles and 2-thiazolecarboxamides, related to the queried compound, has explored their use as anti-anoxic (AA) agents. Such compounds have demonstrated potent AA activity, indicating potential use in protecting against anoxic damage in medical scenarios (Ohkubo et al., 1995).

Fluorescent Probes for Hypoxic Cells

Novel fluorescent probes utilizing derivatives of morpholinomethyl-thiazole have been developed for the selective detection of hypoxia or nitroreductase in cells. These probes have potential applications in biomedical research, particularly in the imaging of disease-relevant hypoxia (Feng et al., 2016).

Anti-Inflammatory Studies

Derivatives of 1,3,4-oxadiazole, structurally similar to the chemical of interest, have been synthesized and evaluated for their anti-inflammatory properties. These studies contribute to the development of novel anti-inflammatory drugs (Somashekhar & Kotnal, 2019).

properties

Product Name

2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide

Molecular Formula

C15H15N5O5S

Molecular Weight

377.4 g/mol

IUPAC Name

2-morpholin-4-yl-N'-(2-nitrobenzoyl)-1,3-thiazole-4-carbohydrazide

InChI

InChI=1S/C15H15N5O5S/c21-13(10-3-1-2-4-12(10)20(23)24)17-18-14(22)11-9-26-15(16-11)19-5-7-25-8-6-19/h1-4,9H,5-8H2,(H,17,21)(H,18,22)

InChI Key

BOZWTOZOKMVQBH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CS2)C(=O)NNC(=O)C3=CC=CC=C3[N+](=O)[O-]

solubility

43.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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